molecular formula C7H8BrN B1268886 2-Bromo-3-methylaniline CAS No. 54879-20-8

2-Bromo-3-methylaniline

Cat. No. B1268886
CAS RN: 54879-20-8
M. Wt: 186.05 g/mol
InChI Key: VJNUZLYTGSGDHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-methylaniline and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various substituents into the aromatic ring. For example, Rizwan et al. (2021) demonstrated the efficient synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions, highlighting the method's versatility in incorporating different functional groups under mild reaction conditions (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylaniline compounds can be extensively analyzed using techniques like Density Functional Theory (DFT). DFT studies provide insight into the compound's electronic structure, including its frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding its reactivity and interactions with other molecules. For instance, Demircioğlu et al. (2019) conducted a comprehensive DFT analysis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, revealing detailed information on its chemical activity and electronic properties (Demircioğlu et al., 2019).

Chemical Reactions and Properties

2-Bromo-3-methylaniline undergoes various chemical reactions, leveraging the reactivity of the bromine atom and the aniline nitrogen. These reactions enable the synthesis of a wide range of derivatives with diverse chemical properties. For example, bromination reactions can be used to introduce additional bromine atoms into the molecule, as demonstrated by Rajender et al. (2014), who efficiently converted polyaniline base to poly(2-bromoaniline)-bromide salt, a compound with significant conductivity and potential application as a solid acid catalyst (Rajender & Palaniappan, 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-3-methylaniline is used in the synthesis of various chemical compounds. For instance, it is involved in the Suzuki cross-coupling reactions to produce (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. These derivatives exhibit interesting non-linear optical properties and structural features, as explored through density functional theory (DFT) investigations (Rizwan et al., 2021).
  • Another application is in the synthesis of biphenyl carboxylic acid derivatives. 2-Bromo-3-methylaniline is reacted with 4-chlorobutyryl chloride/TEA to produce intermediate compounds, which are then used in further chemical reactions (Ennis et al., 1999).

Industrial Applications

  • 2-Bromo-3-methylaniline is crucial in industrial applications, such as the synthesis of black fluorane dye, an important component in thermal papers. A continuous, homogeneous bromination technology in a modular microreaction system has been developed for its preparation, improving the yield and selectivity of the process (Xie et al., 2020).

Material Science

  • In material science, the effects of methyl groups as ortho-substituents on the anodic decomposition pathways of substituted p-bromoanilines, including 2-bromo-3-methylaniline, have been studied. These studies are significant in understanding the electrochemical behavior of these compounds in various acidic solutions (Arias et al., 1990).

Medicinal Chemistry

  • In medicinal chemistry, 2-bromo-3-methylaniline is used in the synthesis of novel compounds with potential antimicrobial properties. For example, Schiff bases derived from 3-bromo-4-methyl aniline have been synthesized and characterized, with studies conducted on their antimicrobial activity (Upadhyay et al., 2020).

Environmental Monitoring

  • The compound is also relevant in environmental studies. For instance, the monitoring of aromatic amines, including 2-bromo-4-methylaniline, in Dutch rivers provides crucial data for understanding the environmental impact and pollution levels (Wegman & Korte, 1981).

Safety And Hazards

2-Bromo-3-methylaniline is harmful if swallowed and may cause sensitization by skin contact . It is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to Regulation (EC) No 1272/2008 .

Future Directions

2-Bromo-3-methylaniline is an important organic intermediate and can be used in the preparation of various other compounds . It has potential applications in life science-related research .

properties

IUPAC Name

2-bromo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNUZLYTGSGDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345330
Record name 2-Bromo-3-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylaniline

CAS RN

54879-20-8
Record name 2-Bromo-3-methylbenzenamine
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Record name 2-Bromo-3-methylaniline
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Record name 2-bromo-3-methylaniline
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Synthesis routes and methods I

Procedure details

The procedure as in Example 20: step c was followed using 2-bromo-1-methyl-3-nitro-benzene (1 g, 4.6 mmol dissolved in 12 mL EtOH, Aldrich Chemical Company), ammonium chloride (2.5 g, 46 mmol dissolved in 6 mL H2O) and iron (1.3 g, 23 mmol). The title compound was obtained (1.0 g, quantitative yield) which was used without further purification. 1H-NMR (CDCl3): δ 6.95–7.00 (t, 1H, J=7.6 Hz), 6.60–6.65 (dd, 2H, J=8.1, 4.4 Hz), 4.10 (br s, 2H), 2.35 (s, 3H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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